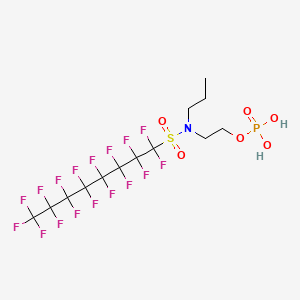
5-Iodocytidine 5'-triphosphate sodium salt-100mM solution
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodocytidine 5’-triphosphate sodium salt (I-CTP) is a modified nucleotide derivative. It consists of a cytidine base with an iodine atom attached to the 5-position and three phosphate groups linked to the 5’-carbon of the ribose sugar. This compound plays a crucial role in various biological processes due to its incorporation into RNA during transcription and translation.
Métodos De Preparación
a. Synthetic Routes
I-CTP can be synthesized through chemical modification of cytidine triphosphate (CTP). The iodination of CTP involves replacing a hydrogen atom at the 5-position of the cytidine base with an iodine atom. Various methods, such as electrophilic substitution or nucleophilic displacement, can achieve this iodination.
b. Reaction Conditions
The iodination reaction typically occurs under mild conditions using iodine or iodine-containing reagents. Solvents like water or buffered solutions are commonly employed. The reaction temperature and pH are carefully controlled to ensure efficient iodination.
c. Industrial Production Methods
Industrial production of I-CTP involves large-scale synthesis using optimized protocols. Precise reaction conditions, purification steps, and quality control measures are essential to obtain high-purity I-CTP.
Análisis De Reacciones Químicas
I-CTP can participate in various chemical reactions:
Substitution Reactions: I-CTP can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Enzymatic Reactions: Enzymes recognize I-CTP during RNA synthesis, incorporating it into RNA chains.
Hydrolysis: I-CTP can be hydrolyzed to release inorganic pyrophosphate (PPi) and 5-iodocytidine monophosphate (I-CMP).
Common reagents include enzymes (e.g., RNA polymerases), buffers, and metal ions. The major product is RNA containing I-CTP.
Aplicaciones Científicas De Investigación
I-CTP finds applications in:
RNA Labeling: Researchers use I-CTP to label RNA molecules for tracking and visualization.
Functional Studies: Incorporation of I-CTP into RNA allows probing RNA structure, function, and interactions.
Antiviral Research: I-CTP analogs inhibit viral RNA synthesis, making them potential antiviral agents.
Mecanismo De Acción
I-CTP’s mechanism involves:
Incorporation into RNA: During transcription, RNA polymerases incorporate I-CTP into nascent RNA strands.
Structural Perturbation: I-CTP alters RNA secondary structure due to its bulky iodine substituent.
Functional Consequences: Modified RNA may affect translation, stability, or interactions with proteins.
Comparación Con Compuestos Similares
I-CTP is unique due to its iodine modification. Similar compounds include other nucleotide analogs (e.g., 5-methylcytidine triphosphate, 5-fluorouridine triphosphate), but none share the same iodine substitution.
Remember that I-CTP’s applications extend beyond these points, and ongoing research continues to uncover its diverse roles in biology and medicine
Propiedades
Fórmula molecular |
C9H11IN3Na4O14P3 |
|---|---|
Peso molecular |
696.98 g/mol |
Nombre IUPAC |
tetrasodium;[[[5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15IN3O14P3.4Na/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,14-15H,2H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4 |
Clave InChI |
JECANFFQBXZLMP-UHFFFAOYSA-J |
SMILES canónico |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N)I.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)








![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)
![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)



